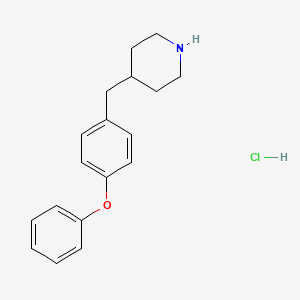

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

説明

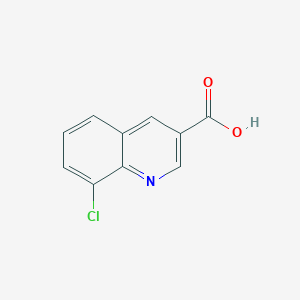

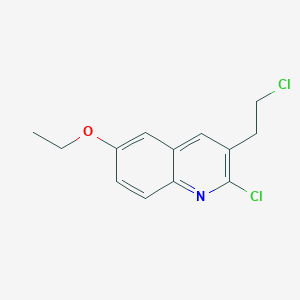

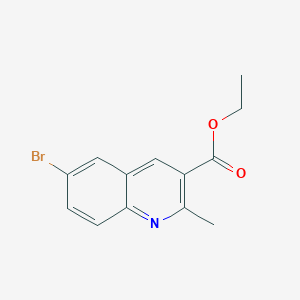

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It appears as a white to almost white powder or crystal . This compound is used in various applications, and its properties and behavior are of interest to researchers.

Physical And Chemical Properties Analysis

科学的研究の応用

Biochemical Studies and Enzymatic Reactions : One study focused on the cloning of a gene encoding cinnamoyl ester hydrolase from the ruminal bacterium Butyrivibrio fibrisolvens, providing insights into biochemical processes involving cinnamoyl-related compounds (Dalrymple et al., 1996).

Synthetic Methods and Chemical Reactions : Research on N-(Phenylpyruvoyl) amino acids, involving treatments with α-ethoxy- and α-acetoxycinnamoyl chlorides, showcases the synthetic versatility of cinnamoyl derivatives (ChigiraYasuhiro, MasakiMitsuo, OhtaMasaki, 2006).

Pharmaceutical Applications : Another study demonstrates the use of tert-butyl cinnamates in the synthesis of versatile N-unfunctionalised aziridines, which are useful in pharmaceutical synthesis (Armstrong & Ferguson, 2012).

Catalysis and Chemical Mechanisms : The kinetics and mechanism of hydroxy compound cinnamoylation catalyzed by N-methylimidazole is a key area of research, relevant for understanding complex organic reactions (Eboka & Connors, 1983).

Biological Activities of Cinnamate Derivatives : Cinnamic acid derivatives, including those related to N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, have been studied for their extensive biological activities, such as antioxidant, anti-inflammatory, and anticancer properties (Pontiki et al., 2019).

Applications in Glycobiology and Drug Discovery : The use of hydroxylamine in the development of (neo)glycoconjugates, focusing on synthetic methodologies and applications in glycobiology and drug discovery, highlights the role of hydroxylamine derivatives in biochemical research (Chen & Xie, 2016).

特性

IUPAC Name |

(E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIQYZYALKWWAT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N(C(=O)/C=C/C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine interact with vanadium, and what are the downstream analytical applications?

A1: N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine acts as a chelating agent, selectively binding to vanadium ions, specifically V(V) [, ]. This interaction forms a colored complex that can be extracted into organic solvents like toluene or benzene [, ]. The extracted complex exhibits specific absorbance characteristics, allowing for spectrophotometric determination of vanadium concentration. This principle enables the development of sensitive analytical methods for quantifying trace amounts of vanadium in various samples, including natural water sources [].

Q2: Can you describe an analytical technique employing N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine for vanadium determination?

A2: One example is the Sequential Injection - Wetting Film Extraction technique []. This method utilizes the selective chelation of V(V) by N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, followed by extraction into a thin benzene film formed on the inner wall of a Teflon tubing. This film is then eluted with a small volume of benzene, and the absorbance of the eluted solution is measured spectrophotometrically. This technique allows for rapid and sensitive determination of V(V) and, after oxidation of V(IV) to V(V), total vanadium content [].

Q3: What are the advantages of using N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine in vanadium analysis compared to other methods?

A3: N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine offers several advantages for vanadium analysis:

- High Selectivity: It exhibits high selectivity towards vanadium ions, minimizing interference from other metal ions often present in complex samples like natural water [].

- Sensitivity: The formation of a strongly absorbing complex with vanadium enables detection at very low concentrations, reaching the nanogram level [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。